Tetradecane

Catalog No.
S561108
CAS No.
629-59-4
M.F
C14H30
M. Wt
198.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecane

CAS Number

629-59-4

Product Name

Tetradecane

IUPAC Name

tetradecane

Molecular Formula

C14H30

Molecular Weight

198.39 g/mol

InChI

InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

BGHCVCJVXZWKCC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC

Solubility

In water, 3.3X10-4 mg/L at 25 °C
Very soluble in ether; soluble in carbon tetrachloride
Soluble in alcohol

Synonyms

Cactus Normal Paraffin N 14; Linpar 14; N 14; NSC 72440; Parafol 14-97; Rubitherm; RT 2; Tetradecane

Canonical SMILES

CCCCCCCCCCCCCC

Organic Solvent:

Tetradecane exhibits properties that make it a valuable organic solvent in research laboratories. Its non-polar nature allows it to dissolve other non-polar compounds like oils and fats, making it suitable for various extraction and purification processes []. Additionally, its low volatility minimizes solvent evaporation, reducing potential health risks and environmental impact during research activities [].

Phase Change Materials:

Phase change materials (PCMs) are substances that absorb and release thermal energy during phase transitions. Tetradecane can be utilized as a core material in the development of nano-encapsulated PCMs (NEPCMs) []. These NEPCMs offer improved thermal stability and controlled heat release characteristics, making them valuable in various scientific applications like thermal energy storage and temperature regulation for sensitive materials in research settings [].

Material Science Research:

Tetradecane plays a role in material science research, particularly in studying the phase behavior of block copolymers. These are polymeric materials with distinct chemical blocks arranged in a specific sequence. Researchers use tetradecane as a selective solvent to investigate the self-assembly and phase separation behavior of block copolymers, providing insights into their material properties and potential applications [].

Environmental Research:

Tetradecane, being a component of various natural products, finds its way into the environment. Environmental scientists study its presence and behavior in different environmental matrices like soil, water, and air. These studies contribute to understanding its environmental fate, potential impact on ecosystems, and development of strategies for environmental monitoring and remediation [].

Biomarker Research:

Although limited, some research explores the potential of tetradecane as a biomarker. Biomarkers are biological indicators that can reveal information about various physiological processes or disease states. Certain studies investigate the presence of tetradecane in biological samples like breath or blood to explore its potential as a biomarker for specific health conditions []. However, further research is needed to establish its validity and reliability as a biomarker.

Tetradecane is a straight-chain alkane hydrocarbon with the chemical formula C14H30\text{C}_{14}\text{H}_{30}, consisting of 14 carbon atoms. It appears as a colorless liquid and is primarily used as an organic solvent and in various industrial applications. Tetradecane has a boiling point range of 252-254 °C and a melting point of approximately 5.5 °C . It is insoluble in water but soluble in organic solvents, making it useful in organic synthesis and chromatography .

Tetradecane itself doesn't have a specific biological mechanism of action. However, due to its hydrophobic nature, it can be used in research to study the permeability of cell membranes and the partitioning behavior of other molecules between water and organic phases [].

.
  • Chromatography: Serves as a standard solution for chromatographic analysis.
  • Phase Change Materials: When mixed with hexadecane, it functions as a phase change material for thermal energy storage systems .
  • Industrial Uses: Employed in the rubber and paper processing industries, as well as in jet fuel research and gasoline formulations .
  • Tetradecane can be synthesized through several methods:

    • Fractional Distillation: Isolated from kerosene and gas oil fractions of crude oil using selective adsorption followed by fractional distillation .
    • Hydrogenation: Produced by hydrogenating tetradecene or other unsaturated hydrocarbons .
    • Synthetic Routes: Can also be synthesized through various organic reactions involving aliphatic compounds .

    Research indicates that tetradecane interacts with various materials and compounds. Its mixtures with other hydrocarbons can exhibit unique properties beneficial for specific applications, such as thermal management systems. Additionally, its behavior in microemulsions has been studied to understand thermodiffusion phenomena .

    Tetradecane is part of a larger family of alkanes, which includes various straight-chain hydrocarbons. Here are some similar compounds:

    CompoundChemical FormulaBoiling Point (°C)Melting Point (°C)Unique Features
    DodecaneC12H26216-9.6Shorter chain length
    PentadecaneC15H32270-38Longer chain length
    HexadecaneC16H34287-6Commonly used in phase change materials
    HeptadecaneC17H36303-39Higher molecular weight

    Uniqueness of Tetradecane

    Tetradecane stands out due to its specific boiling and melting points, making it suitable for applications requiring precise temperature control. Its role as both a plant metabolite and an industrial solvent further distinguishes it from its analogs within the alkane series. Additionally, its interaction with other hydrocarbons enhances its utility in various chemical processes .

    Physical Description

    N-tetradecane is a colorless liquid. Must be preheated before ignition can occur. (NTP, 1992)
    Liquid
    Colorless liquid; [CAMEO]

    Color/Form

    Colorless liquid

    XLogP3

    7.2

    Exact Mass

    198.234750957 g/mol

    Monoisotopic Mass

    198.234750957 g/mol

    Boiling Point

    488.7 °F at 760 mmHg (NTP, 1992)
    253.57 °C

    Flash Point

    212 °F (NTP, 1992)
    212 °F (100 °C) - closed cup

    Heavy Atom Count

    14

    Vapor Density

    6.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
    6.83 (Air = 1)

    Density

    0.7628 at 68 °F (NTP, 1992) - Less dense than water; will float
    0.7628 g/cu cm at 25 °C

    LogP

    7.2 (LogP)
    7.20
    log Kow = 7.20

    Decomposition

    When heated to decomposition it emits acrid smoke and irritating fumes.

    Melting Point

    42.6 °F (NTP, 1992)
    5.87 °C

    UNII

    03LY784Y58

    GHS Hazard Statements

    Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 23 of 45 companies. For more detailed information, please visit ECHA C&L website;
    Of the 3 notification(s) provided by 22 of 45 companies with hazard statement code(s):;
    H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Use and Manufacturing

    IDENTIFICATION: n-Tetradecane is a colorless liquid. It is not very soluble in water. n-Tetradecane occurs in crude oil. It also occurs in chickpeas, nectarines, kiwi fruit flowers and some peppers and spices. USE: n-Tetradecane is an important commercial chemical used to make other chemicals. It is used as a solvent. It is a component in jet fuel. n-Tetradecane is an ingredient in some household pesticide sprays. EXPOSURE: Workers that use n-tetradecane may breathe in mists or have direct skin contact. The general population may be exposed by breathing in gasoline and diesel fumes. It is present in air inside new and older cars. Exposure may occur from skin contact and eating certain foods containing n-tetradecane. It has been detected in snow in Russia and Finland. If n-tetradecane is released to the environment it will be broken down in air. n-Tetradecane released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by light. It will move into air from moist soil and water surfaces. It will bind to soils which may slow evaporation from wet soil or water surfaces. It is not expected to move through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Data on the potential for n-tetradecane alone to cause toxicity in humans were not identified. Skin and eye irritation, nausea, coughing, difficulty breathing, incoordination, dizziness, headache, and intoxication have been reported in workers exposed to jet fuels, which contains n-tetradecane mixed with several other chemicals. Damage to oil glands in the skin, irritation, and swelling were observed in laboratory animals exposed to n-tetradecane by repeated direct skin contact. Skin exposure to n-tetradecane increased the number of skin tumors caused by a known cancer-causing agent (benzo(a)pyrene), but did not cause tumors by itself. No additional information on the potential for n-tetradecane to cause cancer was identified. Data on the potential for n-tetradecane to cause birth defects or reproductive effects in laboratory animals were not available. The potential for n-tetradecane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

    Vapor Pressure

    1 mmHg at 169.5 °F (NTP, 1992)
    0.01 [mmHg]
    Weight/volume conversion: 8.11 mg/cu m = approx 1 ppm; VP: 1 mm Hg at 76.4 °C
    0.015 mm Hg at 25 °C

    Pictograms

    Health Hazard

    Health Hazard

    Other CAS

    629-59-4
    74664-93-0
    90622-46-1

    Absorption Distribution and Excretion

    Dermal penetration and absorption of jet fuels in general, and JP-8 in particular, is not well understood, even though government and industry, worldwide, use over 4.5 billion gallons of JP-8 per year. Exposures to JP-8 can occur from vapor, liquid, or aerosol. Inhalation and dermal exposure are the most prevalent routes. JP-8 may cause irritation during repeated or prolonged exposures, but it is unknown whether systemic toxicity can occur from dermal penetration of fuels. The purpose of this investigation was to measure the penetration and absorption of JP-8 and its major constituents with rat skin, so that the potential for effects with human exposures can be assessed. We used static diffusion cells to measure both the flux of JP-8 and components across the skin and the kinetics of absorption into the skin. Total flux of the hydrocarbon components was 20.3 micrograms/sq cm/hr. Thirteen individual components of JP-8 penetrated into the receptor solution. The fluxes ranged from a high of 51.5 micrograms/sq cm/hr (an additive, diethylene glycol monomethyl ether) to a low of 0.334 micrograms/sq cm/hr (tridecane). Aromatic components penetrated most rapidly. Six components (all aliphatic) were identified in the skin. Concentrations absorbed into the skin at 3.5 hr ranged from 0.055 micrograms per gram skin (tetradecane) to 0.266 micrograms per gram skin (undecane). These results suggest: (1) that JP-8 penetration will not cause systemic toxicity because of low fluxes of all the components; and (2) the absorption of aliphatic components into the skin may be a cause of skin irritation.
    JP-8 has been associated with toxicity in animal models and humans. There is a great potential for human exposure to JP-8. Quantitation of percutaneous absorption of JP-8 is necessary for assessment of health hazards involved in its occupational exposure. In this study, we selected three aliphatic (dodecane, tridecane, and tetradecane) and two aromatic (naphthalene and 2-methylnaphthalene) chemicals, which are major components of JP-8. We investigated the changes in skin lipid and protein biophysics, and macroscopic barrier perturbation from dermal exposure of the above five chemicals. Fourier transform infrared (FTIR) spectroscopy was employed to investigate the biophysical changes in stratum corneum (SC) lipid and protein. FTIR results showed that all of the above five components of JP-8 significantly (P<0.05) extracted SC lipid and protein. Macroscopic barrier perturbation was determined by measuring the rate of transepidermal water loss (TEWL). All of the five JP-8 components studied, caused significant (P<0.05) increase in TEWL in comparison to control. We quantified the amount of chemicals absorbed assuming 0.25 sq m body surface area exposed for 8 hr. Our findings suggest that tridecane exhibits greater permeability through skin among aliphatic and naphthalene among aromatic JP-8 components. Amount of chemicals absorbed suggests that tridecane, naphthalene and its methyl derivatives should be monitored for their possible systemic toxicity.
    ... JP-8 is a complex mixture containing >200, mostly toxic, aliphatic and aromatic hydrocarbon compounds of which tetradecane and naphthalene were chosen as two representative chemical markers for computer simulations. Thus, transport and deposition of naphthalene and tetradecane vapors have been simulated in models of the human respiratory system. The inspiratory deposition data were analyzed in terms of regional deposition fractions (DFs) and deposition enhancement factors (DEF). The vapor depositions are affected by vapor properties (e.g. diffusivity), airway geometric features, breathing patterns, inspiratory flow rates, as well as airway-wall absorption parameter. Specifically, the respiratory uptake of vapors is greatly influenced by the degree of airway-wall absorption. For example, being an almost insoluble species in the mucus layer, the deposition of tetradecane vapor is nearly zero in the extrathoracic and tracheobronchial (TB) airways, that is, the DF is <1%. The remaining vapors may penetrate further and deposit in the alveolar airways. The DF of tetradecane vapors during inhalation in the alveolar region can range from 7% to 24%, depending on breathing waveform, inhalation rate, and thickness of the mucus layer. In contrast, naphthalene vapor almost completely deposits in the extrathoracic and TB airways and hardly moves downstream and deposits in the respiratory zone. The DFs of naphthalene vapor in the extrathoracic airways from nasal/oral to trachea under normal breathing conditions (Q = 15-60 L/min) are about 12-34%, although they are about 66-87% in the TB airways. In addition, the variation of breathing routes (say, from nasal breathing to oral breathing) may influence the vapor deposition in the regions of nasal and oral cavities, nasopharynx and oropharynx, but hardly affects the deposition at and beyond the larynx. The different deposition patterns of naphthalene and tetradecane vapors in the human respiratory system may indicate different toxic and hence health effects of these toxic jet-fuel components.
    Rat tissue:air and blood:air partition coefficients (PCs) for octane, nonane, decane, undecane, and dodecane (n-C8 to n-C12 n-alkanes) were determined by vial equilibration. The blood:air PC values for n-C8 to n-C12 were 3.1, 5.8, 8.1, 20.4, and 24.6, respectively. The lipid solubility of n-alkanes increases with carbon length, suggesting that lipid solubility is an important determinant in describing n-alkane blood:air PC values. The muscle:blood, liver: blood, brain:blood, and fat:blood PC values were octane (1.0, 1.9, 1.4, and 247), nonane (0.8, 1.9, 3.8, and 274), decane (0.9, 2.0, 4.8, and 328), undecane (0.7, 1.5, 1.7, and 529), and dodecane (1.2, 1.9, 19.8, and 671), respectively. The tissue:blood PC values were greatest in fat and the least in muscle. The brain:air PC value for undecane was inconsistent with other n-alkane values. Using the measured partition coefficient values of these n-alkanes, linear regression was used to predict tissue (except brain) and blood:air partition coefficient values for larger n-alkanes, tridecane, tetradecane, pentadecane, hexadecane, and heptadecane (n-C13 to n-C17). Good agreement between measured and predicted tissue:air and blood:air partition coefficient values for n-C8 to n-Cl2 offer confidence in the partition coefficient predictions for longer chain n-alkanes.
    For more Absorption, Distribution and Excretion (Complete) data for n-Tetradecane (7 total), please visit the HSDB record page.

    Metabolism Metabolites

    Tetradecane can be metabolized by a cytochrome p450 mixed-function oxidase system.
    Alternative fuels are being considered for civilian and military uses. One of these is S-8, a replacement jet fuel synthesized using the Fischer-Tropsch process, which contains no aromatic compounds and is mainly composed of straight and branched alkanes. Metabolites of S-8 fuel in laboratory animals have not been identified. The goal of this study was to identify metabolic products from exposure to aerosolized S-8 and a designed straight-chain alkane/polyaromatic mixture (decane, undecane, dodecane, tridecane, tetradecane, pentadecane, naphthalene, and 2-methylnaphthalene) in male Fischer 344 rats. Collected blood and tissue samples were analyzed for 70 straight and branched alcohols and ketones ranging from 7 to 15 carbons. No fuel metabolites were observed in the blood, lungs, brain, and fat following S-8 exposure. Metabolites were detected in the liver, urine, and feces. Most of the metabolites were 2- and 3-position alcohols and ketones of prominent hydrocarbons with very few 1- or 4-position metabolites. Following exposure to the alkane mixture, metabolites were observed in the blood, liver, and lungs. Interestingly, heavy metabolites (3-tridecanone, 2-tridecanol, and 2-tetradecanol) were observed only in the lung tissues possibly indicating that metabolism occurred in the lungs. With the exception of these heavy metabolites, the metabolic profiles observed in this study are consistent with previous studies reporting on the metabolism of individual alkanes. Further work is needed to determine the potential metabolic interactions of parent, primary, and secondary metabolites and identify more polar metabolites. Some metabolites may have potential use as biomarkers of exposure to fuels.
    Jet propellant 8 (JP-8) jet fuel is a complex mixture of aromatic and aliphatic hydrocarbons. The aim of this study was to determine in vitro metabolic rate constants for semivolatile n-alkanes, nonane (C9), decane (C10), and tetradecane (C14), by rat liver microsomal oxidation. The metabolism was assessed by measuring the disappearance of parent compound by gas chromatography. Various concentrations of n-alkanes were incubated with liver microsomes from adult male F-344 rats. Nonlinear kinetic constants for nonane and decane were V(max) (nmol/mg protein/min) = 7.26 +/- 0.20 and 2.80 +/- 0.35, respectively, and K(M) (micro M) = 294.83 +/- 68.67 and 398.70 +/- 42.70, respectively. Metabolic capacity as assessed by intrinsic clearance (V(max)/K(M)) was approximately four-fold higher for nonane (0.03 +/- 0.005) than for decane (0.007 +/- 0.001). There was no appreciable metabolism of tetradecane even with higher microsomal protein concentration and longer incubation time. These results show a negative correlation between metabolic clearance and chain length of n-alkanes. These metabolic rate constants will be used to update existing physiologically based pharmacokinetic (PBPK) models for nonane and decane as part of developing a PBPK model for JP-8.
    Candida lipolytica ATCC 8661 was grown in a mineral salts hydrocarbon medium. n-Tetradecane was one of the substrates used. ... Analyses of fluids from cultures grown on n-alkanes indicated a predominance of fatty acids and alcohols of the same chain length as the substrate. In addition, numerous other fatty acids and alcohols were present. Analyses of saponifiable and nonsaponifiable material obtained from the cells revealed essentially the same products. The presence of primary and secondary alcohols, as well as fatty acids, of the same chain length as the n-alkane substrate suggested that attack on both the methyl and alpha-methylene group was occurring.
    For more Metabolism/Metabolites (Complete) data for n-Tetradecane (9 total), please visit the HSDB record page.

    Wikipedia

    Tetradecane
    Eszopiclone

    Biological Half Life

    23.00 Days
    30.90 Days

    Use Classification

    Food additives -> Flavoring Agents
    Fragrance Ingredients

    Methods of Manufacturing

    By far the largest amount of saturated hydrocarbons is obtained from the natural sources natural gas and petroleum, either by isolation, e.g., fractional distillation, or by suitable conversion reactions. Additional sources include various products derived from coal processing or biomass conversion reactions, e.g., Fischer-Tropsch synthesis. Saturated hydrocarbons that are unavailable from natural sources or for laboratory purposes are produced by special synthesis or by conversion processes. /Saturated hydrocarbons/
    Isolated from kerosene and gas oil fractions of crude oil by selective adsorption followed by fractional distillation.
    ISOLATION OF N-PARAFFINS (C9-C17) FROM KEROSENE & GAS OIL FRACTIONS OF CRUDE OIL BY SELECTIVE ADSORPTION WITH MOLECULAR SIEVES OR ADDUCTION WITH UREA FOLLOWED BY FRACTIONAL DISTILLATION TO PRODUCE THE DESIRED MIXT OF N-PARAFFINS

    General Manufacturing Information

    Petroleum Lubricating Oil and Grease Manufacturing
    Miscellaneous Manufacturing
    All Other Basic Organic Chemical Manufacturing
    Other (requires additional information)
    Plastics Product Manufacturing
    Oil and Gas Drilling, Extraction, and Support activities
    All Other Chemical Product and Preparation Manufacturing
    Soap, Cleaning Compound, and Toilet Preparation Manufacturing
    Tetradecane: ACTIVE

    Analytic Laboratory Methods

    Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-tetradecane; Matrix: water; Detection Limit: 1 ug/L.
    Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.

    Clinical Laboratory Methods

    Tetradecane has been detected in mother's milk by thermal desorption/glass capillary gas chromatography/electron impact mass spectrometry. It has been measured in muscle, blubber, liver, and kidney tissue by gas-liquid chromatography and gas-liquid chromatography/mass spectrometry.

    Storage Conditions

    Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Combustible liquids.

    Interactions

    ... The present study is an ongoing approach to assess the dose-related percutaneous absorption of a number of aliphatic and aromatic hydrocarbons. The first treatment (1X) was comprised of mixtures containing undecane (4.1%), dodecane (4.7%), tridecane (4.4%), tetradecane (3%), pentadecane (1.6%), naphthalene (1.1%), and dimethyl naphthalene (1.3% of jet fuels) in hexadecane solvent using porcine skin flow through diffusion cell. Other treatments (n = 4 cells) were 2X and 5X concentrations. Perfusate samples were analyzed with gas chromatography-flame ionization detector (GC-FID) using head space solid phase micro-extraction fiber technique. We have standardized the assay to have a good linear correlation for all the tested components in media standards. Absorption parameters including diffusivity, permeability, steady state flux, and percent dose absorbed were estimated for all the tested hydrocarbons. This approach provides a baseline to access component interactions among themselves and with the diluent (solvents). A quantitative structure permeability relationship (QSPR) model was derived to predict the permeability of unknown jet fuel hydrocarbons in this solvent system by using their physicochemical parameters. Our findings suggested a dose related increase in absorption for naphthalene and dimethyl naphthalene (DMN).
    Tetradecane enhances the mitogenic response of murine spleen lymphocytes to the lectin phytohemagglutinin.
    Linear alkanes of specific chain length enhanced differentially the mitogenic response of murine spleen lymphocytes to the lectin phytohemagglutinin. A biphasic structure-function relationship was found, with maximum comitogenic activity occurring for tetradecane.

    Stability Shelf Life

    Stable under recommended storage conditions.

    Dates

    Modify: 2023-08-15
    Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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